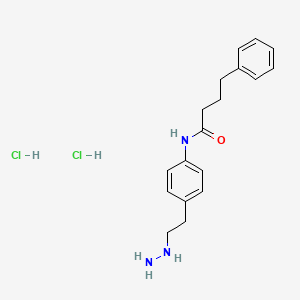
Bizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bizine is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme . It is a phenelzine analogue with a phenyl-butyrylamide appendage . It can modulate bulk histone methylation in cancer cells and shows neuroprotective effects .
Synthesis Analysis
Bizine is a novel phenelzine analogue . It was found to be a potent in vitro LSD1 inhibitor and was selective against monoamine oxidases A/B and LSD2, the LSD1 homologue .Molecular Structure Analysis
The molecular formula of Bizine is C18H23N3O . The molecular weight is 297.39 . The formal name is N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide .Chemical Reactions Analysis
Bizine has been shown to induce bulk histone H3 lysine 4 dimethylation in LNCaP cancer cells . It can oxidatively cleave methyl groups from monomethyl and dimethyl Lys4 of histone H3 .Physical And Chemical Properties Analysis
Bizine is a crystalline solid . It has a solubility of ≤25mg/ml in DMSO and 20mg/ml in dimethyl formamide .Wissenschaftliche Forschungsanwendungen
Impact on Driving Performance
Bizine, also known as Bilastine, is a second-generation H1 antagonist. Research has shown that Bilastine does not impair driving performance, making it a safer option in traffic compared to other antihistamines like Hydroxyzine. A study confirmed that Bilastine, even in doses up to 40 mg, does not affect the standard deviation of lateral position (SDLP), a measure of weaving, thus not impairing driving ability (Conen et al., 2011).
Cognitive Performance at High Altitudes
Another research focus is on the effects of Bizine on cognitive performance at high altitudes, a concern for pilots and personnel in safety-sensitive jobs. A study demonstrated that a single dose of Bilastine (20 mg) does not impair sleepiness levels, vigilance, or complex task performance up to 6 hours post-dose at a cabin altitude of 8000 ft. This suggests that Bilastine may not affect flying performance, offering a safe therapeutic alternative for individuals suffering from allergic rhinitis or urticaria while performing high-altitude tasks (Valk et al., 2016).
Wirkmechanismus
Target of Action
Bizine is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an epigenetic enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from monomethyl and dimethyl Lys4 of histone H3 .
Mode of Action
Bizine interacts with LSD1 and inhibits its activity . This inhibition prevents LSD1 from removing methyl groups from histone H3, thereby modulating bulk histone methylation in cells . The Ki (inact) value of Bizine for LSD1 is 59 nM, indicating a strong interaction .
Biochemical Pathways
The primary biochemical pathway affected by Bizine is the histone methylation pathway . By inhibiting LSD1, Bizine prevents the demethylation of histone H3 at Lys4. This leads to an increase in the methylation of histone H3, which can alter gene expression patterns in cells .
Result of Action
The inhibition of LSD1 by Bizine results in changes in gene expression patterns within cells . This can lead to a reduction in the proliferation rate of cancer cells, as observed in LNCaP and H460 cancer cell lines . Additionally, Bizine has been shown to have neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMIWJQSFQIGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Bizine interact with LSD1 and what are the downstream effects of this interaction?
A1: Bizine functions as a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1) [, ]. It achieves this by directly targeting the enzyme's active site, similar to how the monoamine oxidase inhibitor phenelzine does, but with enhanced selectivity for LSD1 over monoamine oxidases A/B and LSD2 []. This inhibition prevents LSD1 from removing methyl groups from histone H3 (specifically H3K4Me1 and H3K4Me2), ultimately leading to increased histone methylation []. This modulation of histone methylation can influence gene expression and impact cellular processes, such as proliferation, in cancer cells [].
Q2: What is known about the structure-activity relationship (SAR) of Bizine? How do structural modifications affect its activity and selectivity?
A2: Bizine is a derivative of the monoamine oxidase inhibitor phenelzine, designed with a phenyl-butyrylamide appendage []. This structural modification is crucial for its enhanced selectivity towards LSD1 compared to other monoamine oxidases and the related enzyme LSD2 []. Although the precise SAR details haven't been extensively elaborated upon in the provided abstracts, it's clear that the phenyl-butyrylamide group plays a significant role in dictating Bizine's target specificity and potency. Further research exploring modifications to this appendage and other parts of the Bizine molecule could provide valuable insights into optimizing its pharmacological properties for therapeutic applications.
Q3: What evidence suggests potential therapeutic applications for Bizine, and what are the limitations of the current research?
A3: Bizine's ability to inhibit LSD1 and modulate histone methylation makes it a promising candidate for various therapeutic applications, particularly in cancer [, ]. Studies have shown that Bizine treatment reduces the proliferation rate of cancer cells (LNCaP and H460) in vitro and exhibits additive to synergistic effects when combined with certain HDAC inhibitors []. Additionally, Bizine has demonstrated neuroprotective effects against oxidative stress in neurons, suggesting potential applications in neurodegenerative diseases [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

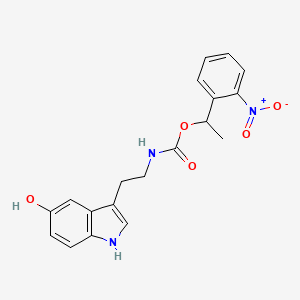
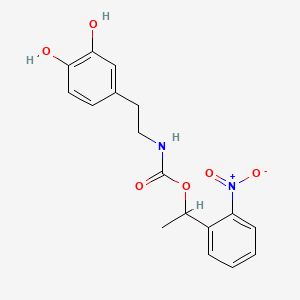
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
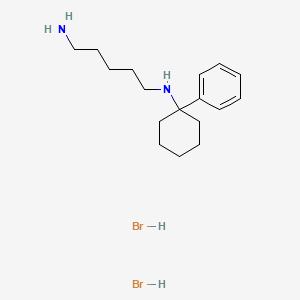
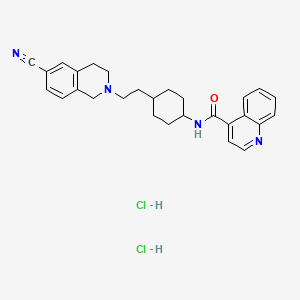
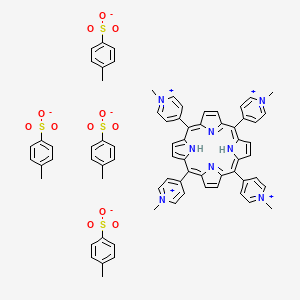
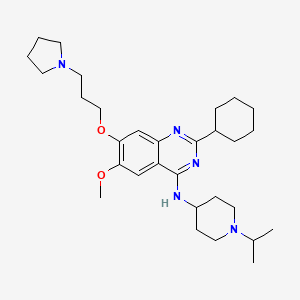
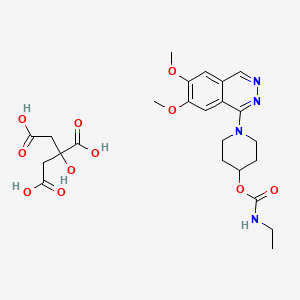
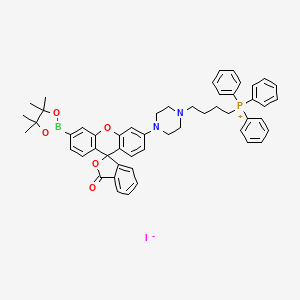
![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
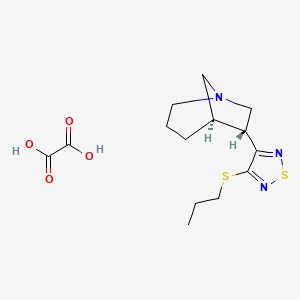
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)